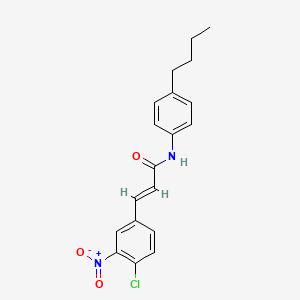
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide, also known as GW 842166X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has been studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X inhibits the PKB/Akt pathway by binding to the ATP-binding site of the PKB kinase domain. This prevents the phosphorylation and activation of downstream targets involved in cell survival and proliferation. Inhibition of this pathway can also lead to the activation of apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been found to have anti-inflammatory effects and can reduce the production of cytokines involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X is its specificity for the PKB/Akt pathway, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer type and stage, and further studies are needed to determine its optimal dosage and treatment duration. Additionally, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X may have limited efficacy in tumors with mutations in the PKB/Akt pathway or in tumors with alternative survival pathways.
Orientations Futures
For 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X include further preclinical studies to determine its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Other potential applications for 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X include the treatment of inflammatory diseases and neurodegenerative disorders. Further research is needed to explore these potential applications.
Méthodes De Synthèse
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X can be synthesized using a multi-step process involving several reactions. The first step involves the condensation of 4-methoxybenzoyl chloride with 8-methoxy-5-quinolineamine to form the intermediate 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide. This intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X.
Applications De Recherche Scientifique
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the PKB/Akt pathway, which is frequently activated in cancer cells and plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to cell death and tumor regression. Preclinical studies have demonstrated the efficacy of 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X in various cancer models, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-7-5-12(6-8-13)18(21)20-15-9-10-16(23-2)17-14(15)4-3-11-19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYIFQIYQWBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)
![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

